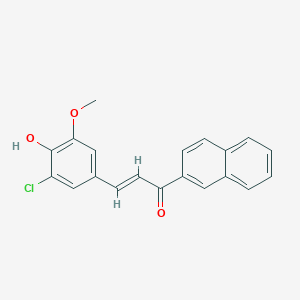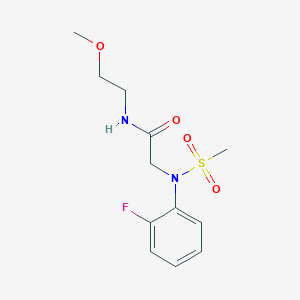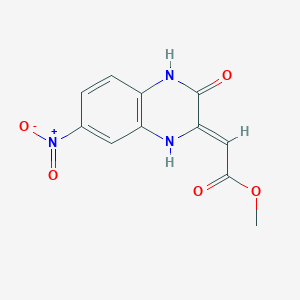
3-(3-chloro-4-hydroxy-5-methoxyphenyl)-1-(2-naphthyl)-2-propen-1-one
説明
3-(3-chloro-4-hydroxy-5-methoxyphenyl)-1-(2-naphthyl)-2-propen-1-one, also known as CHPNP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of chalcones, which are known for their diverse biological activities.
科学的研究の応用
3-(3-chloro-4-hydroxy-5-methoxyphenyl)-1-(2-naphthyl)-2-propen-1-one has been extensively studied for its potential applications in scientific research. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities. In particular, 3-(3-chloro-4-hydroxy-5-methoxyphenyl)-1-(2-naphthyl)-2-propen-1-one has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for cancer therapy.
作用機序
The exact mechanism of action of 3-(3-chloro-4-hydroxy-5-methoxyphenyl)-1-(2-naphthyl)-2-propen-1-one is not fully understood, but it is believed to act by inhibiting various signaling pathways involved in cancer cell growth and survival. 3-(3-chloro-4-hydroxy-5-methoxyphenyl)-1-(2-naphthyl)-2-propen-1-one has been shown to inhibit the activation of the NF-κB pathway, which is involved in inflammation and cancer. It has also been shown to inhibit the PI3K/Akt pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
3-(3-chloro-4-hydroxy-5-methoxyphenyl)-1-(2-naphthyl)-2-propen-1-one has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) in cells, which can cause oxidative damage and contribute to cancer development. It has also been shown to reduce the levels of pro-inflammatory cytokines, which are involved in inflammation and cancer. Additionally, 3-(3-chloro-4-hydroxy-5-methoxyphenyl)-1-(2-naphthyl)-2-propen-1-one has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death.
実験室実験の利点と制限
One advantage of using 3-(3-chloro-4-hydroxy-5-methoxyphenyl)-1-(2-naphthyl)-2-propen-1-one in lab experiments is its high purity and yield, which makes it suitable for large-scale production. Additionally, 3-(3-chloro-4-hydroxy-5-methoxyphenyl)-1-(2-naphthyl)-2-propen-1-one has been extensively studied for its potential applications in scientific research, making it a well-characterized compound. However, one limitation of using 3-(3-chloro-4-hydroxy-5-methoxyphenyl)-1-(2-naphthyl)-2-propen-1-one in lab experiments is its potential toxicity, which can vary depending on the dose and duration of exposure.
将来の方向性
There are several future directions for research on 3-(3-chloro-4-hydroxy-5-methoxyphenyl)-1-(2-naphthyl)-2-propen-1-one. One area of research could focus on optimizing the synthesis method to improve the yield and purity of 3-(3-chloro-4-hydroxy-5-methoxyphenyl)-1-(2-naphthyl)-2-propen-1-one. Another area of research could focus on identifying the exact mechanism of action of 3-(3-chloro-4-hydroxy-5-methoxyphenyl)-1-(2-naphthyl)-2-propen-1-one, which could lead to the development of more effective cancer therapies. Additionally, future research could focus on exploring the potential applications of 3-(3-chloro-4-hydroxy-5-methoxyphenyl)-1-(2-naphthyl)-2-propen-1-one in other areas, such as anti-inflammatory and antioxidant therapies.
Conclusion
In conclusion, 3-(3-chloro-4-hydroxy-5-methoxyphenyl)-1-(2-naphthyl)-2-propen-1-one is a promising compound that has been extensively studied for its potential applications in scientific research. Its synthesis method has been optimized to yield high purity and yields, making it suitable for large-scale production. 3-(3-chloro-4-hydroxy-5-methoxyphenyl)-1-(2-naphthyl)-2-propen-1-one has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities, and its mechanism of action is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and survival. While there are some limitations to using 3-(3-chloro-4-hydroxy-5-methoxyphenyl)-1-(2-naphthyl)-2-propen-1-one in lab experiments, its potential applications in scientific research make it an important compound for future studies.
特性
IUPAC Name |
(E)-3-(3-chloro-4-hydroxy-5-methoxyphenyl)-1-naphthalen-2-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClO3/c1-24-19-11-13(10-17(21)20(19)23)6-9-18(22)16-8-7-14-4-2-3-5-15(14)12-16/h2-12,23H,1H3/b9-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSRJDLJRSWFHBO-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=CC(=O)C2=CC3=CC=CC=C3C=C2)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C/C(=O)C2=CC3=CC=CC=C3C=C2)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3-chloro-4-hydroxy-5-methoxyphenyl)-1-naphthalen-2-ylprop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-(3-methyl-1H-pyrazol-1-yl)propanamide](/img/structure/B3918986.png)
![N'-({1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-4-methylbenzenesulfonohydrazide](/img/structure/B3918990.png)
![N'-[(3-iodobenzoyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B3919013.png)
![N-(5-chloro-2-methoxyphenyl)-3-[1-(2-ethoxybenzyl)-3-piperidinyl]propanamide](/img/structure/B3919021.png)
![1-[1-(2-methoxyethyl)-4-piperidinyl]-N-(4-pyridinylmethyl)-N-[4-(trifluoromethyl)benzyl]methanamine](/img/structure/B3919047.png)


![2-[(1-methyl-1H-imidazol-2-yl)thio]-N-1-naphthylbutanamide](/img/structure/B3919059.png)
![5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3919064.png)
![N'-[(3-bromobenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B3919069.png)

![3-benzyl-5-{3-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3919082.png)
![1-mesityl-1,2-butanedione 2-[O-(3,4,5-trimethoxybenzoyl)oxime]](/img/structure/B3919086.png)
![3-[3-benzoyl-4-hydroxy-2-(2-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B3919101.png)